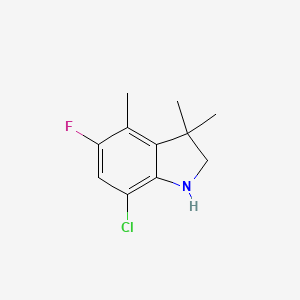

7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C11H13ClFN |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

7-chloro-5-fluoro-3,3,4-trimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C11H13ClFN/c1-6-8(13)4-7(12)10-9(6)11(2,3)5-14-10/h4,14H,5H2,1-3H3 |

InChI Key |

LBMFTIKUSIGPDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1F)Cl)NCC2(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Halogenated anilines or indoles serve as common starting points for introducing chloro and fluoro substituents at desired ring positions.

- Dimethylated ketones or aldehydes (e.g., 3,3-dimethyl-2-butanone) are typically employed to install the 3,3-dimethyl substituents via condensation or cyclization reactions.

- Protecting groups such as tert-butoxycarbonyl (Boc) may be used to stabilize intermediates during multi-step syntheses.

Typical Synthetic Steps

Halogenation and Fluorination : Selective introduction of chlorine and fluorine atoms on the aromatic ring precedes the ring closure. Methods include electrophilic aromatic substitution or halogen exchange reactions under controlled conditions.

Cyclization to Indoline Core : Acid-catalyzed cyclization (e.g., Fischer indole synthesis or Sugasawa reaction) converts substituted anilines or hydrazones into the indoline framework.

Alkylation and Methylation : Introduction of methyl groups at the 3,3,4 positions is achieved through alkylation reactions or by using methyl-substituted ketones in the cyclization step.

Reduction and Functional Group Transformations : Palladium-catalyzed hydrogenation or reductive cyclization is used to reduce intermediates and finalize the dihydroindole structure.

Detailed Preparation Methodology

Representative Synthetic Route from Patent Literature

A patent (US7544685B2) describes the preparation of related 2,3-dihydroindole compounds with halogen substitutions and methyl groups, which can be adapted for the title compound:

Step 1: Starting from a halogenated aromatic amine (e.g., 7-chloro-5-fluoroaniline), diazotization followed by reduction yields the corresponding hydrazine intermediate.

Step 2: Reaction of the hydrazine with a methylated ketone (such as 3,3-dimethyl-2-butanone or acetyl chloride derivatives) under acidic conditions leads to hydrazone formation.

Step 3: Acid-catalyzed cyclization converts the hydrazone to the indoline core with dimethyl substitution at the 3,3 positions.

Step 4: Subsequent methylation at the 4-position can be achieved via alkylation using methyl iodide or related methylating agents in the presence of a base.

Step 5: Reduction steps involving ammonium formate and palladium on activated carbon under reflux conditions finalize the dihydroindole structure and remove protecting groups if present.

Step 6: Purification by extraction, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure yields the target compound.

This method achieves high yields (up to 96% in some steps) and allows for regioselective substitution patterns.

Alternative Synthetic Routes

Fischer Indole Synthesis Variant: Starting from 4-fluoro-7-chloroaniline derivatives, condensation with methylated ketones followed by acid-catalyzed cyclization yields substituted indoles, which can be further reduced to dihydroindoles.

Sugasawa Indole Synthesis: Involves Friedel-Crafts acylation of halogenated anilines with chloroacetonitrile in the presence of aluminum trichloride, followed by reductive cyclization with sodium borohydride to form the indoline ring with halogen substituents.

Bischler Indole Synthesis: Reacting halogenated anilines with 2-bromoacetaldehyde diethyl acetal, cyclization with trifluoroacetic anhydride, and subsequent basic treatment to yield substituted indoles, which can be methylated and reduced to the target compound.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Patent Route (Hydrazone Cyclization) | Halogenated aniline, methyl ketone, acid catalyst, Pd/C reduction | High regioselectivity, scalable | Multi-step, requires careful control | Up to 96% (intermediates) |

| Fischer Indole Synthesis | Halogenated aniline, methyl ketone, acidic reflux | Well-established, versatile | Longer reaction times, possible isomers | Moderate to high |

| Sugasawa Indole Synthesis | Halogenated aniline, chloroacetonitrile, AlCl3, NaBH4 | Efficient for halogenated substrates | Requires strong Lewis acid, handling precautions | Moderate |

| Bischler Indole Synthesis | Halogenated aniline, 2-bromoacetaldehyde acetal, TFAA, base | Good for complex substitutions | Multiple purification steps | Moderate |

Research Findings and Optimization Notes

Regioselectivity: Achieving selective chlorination at position 7 and fluorination at position 5 is critical. Using pre-halogenated anilines as starting materials simplifies this step.

Methyl Group Introduction: Using 3,3-dimethyl ketones in cyclization steps ensures the installation of two methyl groups at position 3. The third methyl at position 4 often requires separate alkylation.

Catalytic Reduction: Palladium on activated carbon with ammonium formate is effective for reducing intermediates without over-reduction or dehalogenation.

Purification: Organic phase extraction with ethyl acetate and tetrahydrofuran, washing with brine, and drying over MgSO4 are standard to isolate pure products.

Scale-Up Potential: The described methods are amenable to scale-up with appropriate control of temperature and reagent addition rates.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives .

Scientific Research Applications

7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole can be contextualized against related indole derivatives discussed in the literature. Key comparisons are outlined below:

Substituent Effects and Reactivity

- 5-Fluoro-1-methyl-1H-indole (7b) : Synthesized via methylation of 5-fluoroindole, this compound lacks the chloro and additional methyl groups. Its simpler structure results in lower steric hindrance and higher reactivity in electrophilic substitution reactions compared to the target compound .

- 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77): Shares a chloro-substituted indole core but incorporates an imidazole moiety.

Structural Analogues with Dihydroindole Cores

- 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I) : Features a sulfonyl group and nitro substitution. The target compound’s chloro and fluoro substituents provide distinct electronic effects (σ-withdrawing, π-donating) compared to the nitro group’s strong electron-withdrawing nature .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1:

Biological Activity

7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole (CAS Number: 1203683-74-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole can be represented as follows:

- Molecular Formula : C12H12ClF

- Molecular Weight : 224.68 g/mol

- CAS Number : 1203683-74-2

Anticancer Properties

Research indicates that 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 9.8 | Induction of apoptosis and cell cycle arrest |

| MDA-MB-231 (Breast Cancer) | 5.9 | Inhibition of migration and invasion |

| PC-3M (Prostate Cancer) | 6.5 | Disruption of cytoskeletal dynamics |

These findings suggest that the compound may interfere with critical cellular processes involved in tumor progression.

The mechanisms through which 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole exerts its biological effects include:

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Inhibition of Migration : It disrupts the cytoskeletal integrity necessary for cancer cell motility.

- Cell Cycle Arrest : The compound halts the progression of the cell cycle at specific checkpoints, preventing further division and proliferation.

Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of 7-Chloro-5-fluoro-3,3,4-trimethyl-2,3-dihydro-1H-indole in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased levels of apoptotic markers in tumor tissues.

Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis was conducted to identify analogues with enhanced activity. Modifications to the indole core led to compounds with improved potency against specific cancer types. Notably, certain derivatives exhibited IC50 values below 5 µM against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.